molecular formula C21H26O5 B133426 6-Dehydro Prednisolone CAS No. 2427-64-7

6-Dehydro Prednisolone

Cat. No. B133426
CAS RN: 2427-64-7
M. Wt: 358.4 g/mol
InChI Key: WFFSJFFZKKRVOE-VWUMJDOOSA-N
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Description

6-Dehydro Prednisolone is a metabolite of Prednisolone, which is a synthetic glucocorticoid, a derivative of cortisol . It is used to treat a variety of inflammatory and auto-immune conditions .


Synthesis Analysis

The synthesis of corticosteroids like Prednisolone involves a combination of chemistry and biotechnology . The starting material is diosgenin and the desired molecules are reached due to a good combination of chemistry and biotechnology that was developed along the second part of the twentieth century .


Molecular Structure Analysis

The IUPAC name for 6-Dehydro Prednisolone is (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one . It has a molecular formula of C21H26O5 and a molecular weight of 358.43 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of corticosteroids like Prednisolone include microbial transformation, hydroxylation, and dehydrogenation . The colorimetric determination of corticosteroids involves reactions with chromophore reagents .


Physical And Chemical Properties Analysis

6-Dehydro Prednisolone appears as an off-white to pale yellow solid . It is soluble in Dioxane, Methanol, and slightly soluble in water when heated . It has a predicted boiling point of 590.8±50.0°C and a predicted density of 1.33±0.1 g/cm3 .

Scientific Research Applications

Nanoprecipitation for Drug Delivery

Prednisolone, including its 6-dehydro form, has been studied for drug delivery applications. Nanoprecipitation techniques can encapsulate prednisolone within nanoparticles, enhancing its bioavailability and targeted delivery. Researchers have examined alterations in Reynolds number (Re) and Dean number (De) during nanoprecipitation processes .

Microbial Steroid Transformations

Microorganisms play a vital role in steroid modifications. Whole-cell biocatalysis using microbial cells can functionalize steroid molecules. For instance, 6-Dehydro Prednisolone can be produced from 4-androstene-3,17-dione (AD) through microbial transformations. Advances in genetic engineering and metabolic engineering have expanded the possibilities in this field .

Pharmaceutical Synthesis

6-Dehydro Prednisolone serves as an intermediate in the synthesis of other valuable pharmaceutical compounds. For example, it is a precursor to exemestane (XXIV), an aromatase inhibitor used in breast cancer treatment. The efficient conversion of AD to 6-methylene androsta-1,4-diene-3,17-dione (exemestane) highlights its significance .

Future Directions

While specific future directions for 6-Dehydro Prednisolone are not mentioned in the search results, the development of new methodologies for the detection and synthesis of corticosteroids is an ongoing area of research .

properties

IUPAC Name

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h3-5,7,9,14-16,18,22,24,26H,6,8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFSJFFZKKRVOE-VWUMJDOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)CO)O)C=CC4=CC(=O)C=CC34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)C=CC4=CC(=O)C=C[C@]34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90279501
Record name (11|A)-11,17,21-trihydroxypregna-1,4,6-triene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Dehydro Prednisolone

CAS RN

2427-64-7
Record name delta6-Prednisolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002427647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC12882
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12882
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (11|A)-11,17,21-trihydroxypregna-1,4,6-triene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .DELTA.6-PREDNISOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEN45FVD9K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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